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molecular formula C5H8O2 B041191 Tetrahydro-4H-pyran-4-one CAS No. 29943-42-8

Tetrahydro-4H-pyran-4-one

Cat. No. B041191
M. Wt: 100.12 g/mol
InChI Key: JMJRYTGVHCAYCT-UHFFFAOYSA-N
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Patent
US07728029B2

Procedure details

Tetrahydro-4H-pyran-4-one (1.002 g, 10.01 mmol, CAS #29943-42-8, purchased from Fluka) was combined with tert-butyl carbazate (1.322 g, 10.00 mmol) in hexanes (10 mL). The mixture was heated in an oil bath at 65-70° C. for 75 minutes. A new precipitate began to precipitate out of solution before the carbazate completely went into solution. The mixture became very thick with the solid precipitate. Diluted with additional hexanes and heated another 15 minutes. The mixture was cooled to room temperature and concentrated in vacuo. Isopropanol was added to the residue and the mixture was stirred vigorously for 5 minutes and then diluted with ether and chilled. The solid was collected by filtration and dried in vacuo to give N′-(tetrahydro-pyran-4-ylidene)-hydrazinecarboxylic acid tert-butyl ester 1.326 g, 62%). A second crop (0.373 g, 17%) was collected from the mother liquor.
Quantity
1.002 g
Type
reactant
Reaction Step One
Quantity
1.322 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.[C:8]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])(=[O:11])[NH:9][NH2:10]>>[C:13]([O:12][C:8]([NH:9][N:10]=[C:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)=[O:11])([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
1.002 g
Type
reactant
Smiles
O1CCC(CC1)=O
Step Two
Name
Quantity
1.322 g
Type
reactant
Smiles
C(NN)(=O)OC(C)(C)C
Step Three
Name
hexanes
Quantity
10 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate out of solution before the carbazate
ADDITION
Type
ADDITION
Details
Diluted with additional hexanes
TEMPERATURE
Type
TEMPERATURE
Details
heated another 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Isopropanol was added to the residue
ADDITION
Type
ADDITION
Details
diluted with ether
TEMPERATURE
Type
TEMPERATURE
Details
chilled
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NN=C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.326 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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